2,2,2-Trifluoro-1-(2-isobutoxy-5-methylphenyl)ethanone
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Overview
Description
2,2,2-Trifluoro-1-(2-isobutoxy-5-methylphenyl)ethanone is an organic compound with the molecular formula C13H15F3O2 It is a trifluoromethyl ketone derivative, characterized by the presence of a trifluoromethyl group attached to the carbonyl carbon
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-Trifluoro-1-(2-isobutoxy-5-methylphenyl)ethanone typically involves the reaction of 2-isobutoxy-5-methylbenzaldehyde with trifluoroacetic anhydride in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The key steps include the preparation of the starting materials, the reaction under optimized conditions, and the purification of the final product using techniques such as distillation or chromatography.
Chemical Reactions Analysis
Types of Reactions
2,2,2-Trifluoro-1-(2-isobutoxy-5-methylphenyl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
2,2,2-Trifluoro-1-(2-isobutoxy-5-methylphenyl)ethanone has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2,2,2-Trifluoro-1-(2-isobutoxy-5-methylphenyl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and stability, leading to its biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
Similar Compounds
2,2,2-Trifluoro-1-(4-methylphenyl)ethanone: Similar structure but with a different substitution pattern on the aromatic ring.
2,2,2-Trifluoro-1-(3-isobutoxy-5-methylphenyl)ethanone: Similar structure with a different position of the isobutoxy group.
Uniqueness
2,2,2-Trifluoro-1-(2-isobutoxy-5-methylphenyl)ethanone is unique due to the specific arrangement of its functional groups, which can influence its reactivity and interactions with other molecules. The presence of the trifluoromethyl group imparts distinct chemical properties, such as increased lipophilicity and metabolic stability, making it a valuable compound for various applications.
Biological Activity
2,2,2-Trifluoro-1-(2-isobutoxy-5-methylphenyl)ethanone is a synthetic organic compound notable for its unique trifluoromethyl group and substituted phenyl ring. This compound has garnered attention in medicinal chemistry due to its potential therapeutic effects and interactions with biological targets. Understanding its biological activity is crucial for evaluating its applications in drug development and other fields.
- Molecular Formula : C13H15F3O2
- Molecular Weight : Approximately 260.25 g/mol
- Structure : The presence of a trifluoromethyl group enhances lipophilicity, aiding in membrane penetration.
The biological activity of this compound can be attributed to its ability to interact with various enzymes and receptors. Key mechanisms include:
- Enzyme Inhibition : Similar compounds have been studied for their inhibitory effects on acetylcholinesterase (AChE), which is crucial for neurotransmission. For instance, fluorinated acetophenone derivatives have shown competitive inhibition of AChE, suggesting that this compound may exhibit similar properties .
- Binding Affinity : Molecular docking studies indicate that this compound can bind effectively to active sites of target enzymes, potentially acting as a transition-state analogue .
- Lipophilicity and Membrane Penetration : The trifluoromethyl group increases the compound's lipophilicity, facilitating better interaction with lipid membranes and enhancing cellular uptake.
Research Findings
Recent studies have focused on the biological implications of this compound:
- Inhibition Studies : Kinetic studies demonstrate that compounds with similar structures can inhibit AChE with varying degrees of efficacy. For example, TFK (a related derivative) showed a slow-binding inhibition mechanism characterized by prolonged pharmacological effects .
- Molecular Docking : Computational models suggest that the compound can form stable complexes with AChE, indicating potential therapeutic applications in treating neurodegenerative diseases.
Comparative Analysis
The following table summarizes key structural features and biological activities of compounds related to this compound:
Compound Name | Molecular Formula | Key Features |
---|---|---|
2,2,2-Trifluoroacetophenone | C8H6F3O | Contains a trifluoromethyl group; used in organic synthesis. |
4-Isobutoxyacetophenone | C11H14O | Similar structure; studied for biological activity. |
3-Fluoro-4-isobutoxyphenol | C11H13F | Shares isobutoxy substitution; potential as an antioxidant. |
Case Studies
Several case studies highlight the biological activity of fluorinated ketones:
- Neuroprotective Effects : Research indicates that fluorinated compounds can exhibit neuroprotective properties by modulating neurotransmitter levels and inhibiting AChE activity .
- Antimicrobial Activity : Some derivatives have shown promising antibacterial and antifungal properties, suggesting a broader spectrum of biological activity beyond neuropharmacology .
- Toxicological Assessments : Evaluating the safety profiles of these compounds is essential as they may pose risks in biological systems due to their chemical reactivity and potential toxicity .
Properties
CAS No. |
1443332-77-1 |
---|---|
Molecular Formula |
C13H15F3O2 |
Molecular Weight |
260.25 g/mol |
IUPAC Name |
2,2,2-trifluoro-1-[5-methyl-2-(2-methylpropoxy)phenyl]ethanone |
InChI |
InChI=1S/C13H15F3O2/c1-8(2)7-18-11-5-4-9(3)6-10(11)12(17)13(14,15)16/h4-6,8H,7H2,1-3H3 |
InChI Key |
YBPYDJQQKCFTOC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)OCC(C)C)C(=O)C(F)(F)F |
Origin of Product |
United States |
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